molecular formula C8H7N3O2 B1398188 Methyl 1H-pyrazolo[4,3-B]pyridine-6-carboxylate CAS No. 1301214-72-1

Methyl 1H-pyrazolo[4,3-B]pyridine-6-carboxylate

Cat. No.: B1398188
CAS No.: 1301214-72-1
M. Wt: 177.16 g/mol
InChI Key: AQDFNXASXNIENA-UHFFFAOYSA-N
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Description

Methyl 1H-pyrazolo[4,3-b]pyridine-6-carboxylate (CAS 1301214-72-1) is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery. This heterocyclic compound features a fused pyrazolopyridine core structure, which is recognized for its resemblance to purine bases, making it a valuable scaffold for developing bioactive molecules . This ester serves as a key precursor in the synthesis of novel small-molecule inhibitors. Research has demonstrated the application of the 1H-pyrazolo[4,3-b]pyridine scaffold in the design of potent programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) interaction inhibitors for cancer immunotherapy . The methyl ester functional group is a crucial handle for further synthetic modification, allowing researchers to access a diverse array of carboxylic acid, amide, and other derivatives for structure-activity relationship (SAR) studies. The compound is supplied with documented quality control. It is intended for research applications as a standard or synthetic intermediate in pharmaceutical development, particularly in oncology and immunology. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 1H-pyrazolo[4,3-b]pyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-13-8(12)5-2-6-7(9-3-5)4-10-11-6/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQDFNXASXNIENA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=NN2)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40733688
Record name Methyl 1H-pyrazolo[4,3-b]pyridine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40733688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1301214-72-1
Record name 1H-Pyrazolo[4,3-b]pyridine-6-carboxylic acid, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1301214-72-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1H-pyrazolo[4,3-b]pyridine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40733688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 1H-pyrazolo[4,3-B]pyridine-6-carboxylate typically involves the reaction of N-Boc-4-aminopyrazole-5-carbaldehydes with methyl 3,3-dimethoxypropanoate or β-keto esters in acetic acid under reflux conditions. This reaction forms the desired pyrazolopyridine structure, which can then be converted to the corresponding tert-butyl carboxylates via intermediate carboxylic acids .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: Methyl 1H-pyrazolo[4,3-B]pyridine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Synthesis of Methyl 1H-Pyrazolo[4,3-B]pyridine-6-carboxylate

The synthesis of this compound typically involves the use of various reagents and conditions that allow for high yields. Notably, the synthesis methods are characterized by mild reaction conditions, which enhance operational simplicity and post-treatment efficiency. The compound can be synthesized through several pathways, including:

  • Base-catalyzed reactions : Utilizing sodium nitrite as a key reagent under acidic conditions.
  • Condensation reactions : Involving preformed pyrazoles or pyridines as starting materials.

The synthesis methods are crucial as they lay the groundwork for the compound's subsequent applications in drug development and other fields of research .

Biological Activities

This compound exhibits a range of biological activities that make it a candidate for further investigation in medicinal chemistry:

  • PDE1 Inhibition : Research has shown that derivatives of pyrazolo[4,3-b]pyridines can act as phosphodiesterase type 1 (PDE1) inhibitors. PDEs are critical in regulating intracellular signaling pathways involving cyclic nucleotides such as cAMP and cGMP, which play essential roles in various physiological processes .
  • Kinase Inhibition : The compound serves as a scaffold for developing tyrosine kinase inhibitors (TKIs), which are vital in treating cancers and other diseases characterized by abnormal kinase activity. The structural similarity to purine bases enhances its potential as a TKI .

Therapeutic Applications

The therapeutic implications of this compound are extensive:

  • Neurodegenerative Disorders : Due to its action on PDE1 enzymes expressed in the central nervous system (CNS), this compound may be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
  • Psychiatric Disorders : The modulation of cyclic nucleotide signaling via PDE inhibition presents a promising avenue for addressing psychiatric conditions, including depression and anxiety disorders .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound and its derivatives:

StudyFocusFindings
Blokland et al. (2012)PDE1 InhibitionDemonstrated that compounds with pyrazolo[4,3-b]pyridine structures effectively inhibit PDE1 activity in vitro .
Medina et al. (2018)NeuroprotectionReported neuroprotective effects in animal models treated with PDE inhibitors derived from pyrazolo compounds .
PMC9000541 (2022)Kinase InhibitorsHighlighted the versatility of pyrazolo derivatives in developing TKIs with significant anti-cancer activity .

Mechanism of Action

The mechanism of action of methyl 1H-pyrazolo[4,3-B]pyridine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, certain derivatives of this compound have been shown to inhibit tropomyosin receptor kinases, which are involved in cell proliferation and differentiation pathways. This inhibition can lead to the suppression of cancer cell growth and proliferation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers of Pyrazolo[4,3-b]pyridine Carboxylates

Compound Name CAS Number Substituent Position Molecular Formula Molecular Weight (g/mol) Key Properties
Methyl 1H-pyrazolo[4,3-b]pyridine-5-carboxylate 1033772-23-4 5-Carboxylate C₈H₇N₃O₂ 177.16 Purity: 98% ()
Methyl 1H-pyrazolo[4,3-b]pyridine-7-carboxylate 1363381-17-2 7-Carboxylate C₈H₇N₃O₂ 177.16 Predicted boiling point: ~400°C ()

Key Differences :

  • Synthetic Utility : The 6-carboxylate isomer (target compound) is more commonly used in drug discovery due to its optimal steric and electronic profile for further functionalization ().
  • Thermal Stability : The 7-carboxylate isomer exhibits a higher predicted boiling point (401.1 ± 25.0°C ), suggesting stronger intermolecular interactions ().

Ring Junction Variants

Compound Name CAS Number Ring Junction Molecular Formula Molecular Weight (g/mol) Key Properties
Methyl 1H-pyrazolo[4,3-c]pyridine-6-carboxylate 1206979-63-6 [4,3-c] C₈H₇N₃O₂ 177.16 Density: 1.403 g/cm³; pKa: 10.07 ()

Key Differences :

  • Acidity : The higher predicted pKa (10.07 ) of the [4,3-c] isomer compared to the target compound suggests reduced protonation under physiological conditions ().

Substituent Modifications

Ester Group Variations
Compound Name CAS Number Ester Group Molecular Formula Molecular Weight (g/mol) Key Properties
Ethyl 1H-pyrazolo[4,3-b]pyridine-6-carboxylate 1383735-30-5 Ethyl C₉H₉N₃O₂ 191.19 Storage: Room temperature ()
Ethyl 6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine-3-carboxylate 1638761-48-4 Ethyl + Bromo C₁₀H₁₀BrN₃O₂ 284.11 Used as a pharmaceutical intermediate ()

Key Differences :

  • Lipophilicity : Ethyl esters (e.g., 1383735-30-5) exhibit higher lipophilicity (LogP) than methyl esters, enhancing membrane permeability ().
  • Reactivity : Bromo-substituted derivatives (e.g., 1638761-48-4) enable cross-coupling reactions, expanding synthetic applications ().
Functional Group Additions
Compound Name CAS Number Functional Groups Molecular Formula Molecular Weight (g/mol) Key Properties
3-Chloro-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine 1211518-18-1 Cl, CF₃ C₇H₃ClF₃N₃ 221.57 Predicted metabolic stability ()
1-Cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid 934156-43-1 Cyclopentyl, COOH C₁₃H₁₅N₃O₂ 245.28 Density: 1.44 g/cm³; pKa: 1.12 ()

Key Differences :

  • Bioactivity : The trifluoromethyl group (1211518-18-1) enhances electronegativity, improving target-binding interactions ().
  • Solubility : Carboxylic acid derivatives (934156-43-1) offer improved aqueous solubility compared to esters, favoring formulation ().

Pharmacologically Active Derivatives

Compound Name CAS Number Key Modifications Application
Methyl 6-cyclopropyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate 938001-13-9 Cyclopropyl, 4-Fluorophenyl Potential use in cystic fibrosis therapy ()
3-Cyclobutyl-1-(4-fluorophenyl)-4-(4-methoxy-[1,4′-bipiperidin]-1′-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid N/A Cyclobutyl, bipiperidinyl Corrector of CFTR in cystic fibrosis ()

Key Differences :

  • Target Specificity : The bipiperidinyl group in 's compound improves binding to the CFTR protein, a target in cystic fibrosis.
  • Metabolic Stability : Cyclopropyl and fluorophenyl groups (938001-13-9) reduce oxidative metabolism, extending half-life ().

Biological Activity

Methyl 1H-pyrazolo[4,3-B]pyridine-6-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, therapeutic applications, and structure-activity relationships (SARs).

Chemical Structure and Properties

This compound has the molecular formula C8H7N3O2C_8H_7N_3O_2 and a molecular weight of approximately 177.16 g/mol. Its structure includes a pyrazolo and pyridine moiety, which contributes to its reactivity and biological properties. The presence of the carboxylate group enhances its potential as a kinase inhibitor, making it a candidate for drug development targeting various signaling pathways involved in diseases such as cancer.

The primary mechanism through which this compound exerts its biological effects is through the inhibition of specific kinases. Kinases are enzymes that play critical roles in cellular signaling pathways, and their dysregulation is often implicated in cancer and other diseases.

Kinase Inhibition

Research has demonstrated that this compound selectively binds to certain kinases, which is essential for its therapeutic potential. For instance, studies indicate that it can effectively inhibit TBK1 (TANK-binding kinase 1), with IC50 values reported as low as 0.2 nM, showcasing its potency as an inhibitor in immune response modulation and cancer therapy .

Therapeutic Applications

This compound has been explored for various therapeutic applications:

  • Cancer Therapy : Its ability to inhibit kinases makes it a promising candidate for the development of anticancer agents. Compounds derived from this scaffold have shown antiproliferative activity against multiple cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) .
  • Anti-Diabetic Agents : Recent studies have also investigated its derivatives for their potential to inhibit α-amylase, an enzyme involved in carbohydrate metabolism. Compounds demonstrated significant inhibition with IC50 values ranging from 5.14 to 5.56 μM .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be significantly influenced by structural modifications. The following table summarizes key derivatives and their unique features:

Compound NameStructure TypeUnique Features
This compoundEster derivativeHigh reactivity in synthetic pathways
1-Methyl-5-(trifluoromethyl)-1H-pyrazolo[4,3-B]pyridine-6-carboxylic acidTrifluoromethyl derivativeEnhanced lipophilicity and potential for improved bioavailability
1-Methyl-1H-pyrazolo[3,4-B]pyridine-3-carboxylic acidIsomeric variantDifferent position of carboxyl group affecting reactivity

These modifications can enhance selectivity and potency against specific targets within disease pathways.

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of this compound:

  • Anticancer Activity : A study evaluated several pyrazolo[4,3-B]pyridine derivatives for their ability to induce apoptosis in breast cancer cells. The compounds caused significant morphological changes and increased caspase-3 activity at concentrations as low as 1 μM .
  • Inhibition of Microtubule Assembly : Another research effort demonstrated that certain derivatives could destabilize microtubules at concentrations around 20 μM, indicating potential applications in cancer treatment by disrupting mitotic processes .

Q & A

Q. Basic Research Focus

  • Purity Analysis : HPLC with UV detection (λ = 254 nm) using a C18 column (acetonitrile/water + 0.1% TFA). Retention times and peak symmetry indicate impurities <1% .
  • Stability : Accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. Hydrolytic degradation pathways (ester hydrolysis) are common; adjust pH to 6–7 for aqueous formulations .

Advanced Consideration
For photostability, employ ICH Q1B guidelines (exposure to UV-A/visible light). Quantify degradation products via HRMS and assign structures using <sup>13</sup>C NMR. Kinetic modeling (Arrhenius plots) predicts shelf-life under storage conditions (2–8°C recommended) .

How can computational modeling improve the design of this compound analogs with enhanced bioactivity?

Q. Advanced Research Focus

  • Electronic Properties : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) optimize HOMO-LUMO gaps, correlating with redox stability. Solvent effects (PCM model) refine solubility predictions .
  • Molecular Dynamics (MD) : Simulate binding to target proteins (e.g., kinases) using GROMACS. Key parameters include RMSD (<2.0 Å) and binding free energy (MM-PBSA) .
  • SAR Studies : QSAR models (e.g., CoMFA) identify substituent effects. For example, electron-withdrawing groups at the pyrazole ring enhance CRF-1 receptor antagonism .

What experimental frameworks are optimal for structure-activity relationship (SAR) studies of this compound?

Q. Basic Research Focus

  • Analog Synthesis : Introduce substituents (e.g., halogens, methyl, methoxy) at positions 3, 4, or 6. Use Suzuki-Miyaura coupling for aryl/heteroaryl diversification .
  • In Vitro Assays : Measure IC50 against target enzymes (e.g., kinases) via fluorescence polarization or SPR. Include positive controls (e.g., staurosporine for kinases) .

Advanced Consideration
Leverage fragment-based drug discovery (FBDD) to screen truncated analogs. Microscale thermophoresis (MST) quantifies weak binding (Kd = µM–mM). Combine with cryo-EM for mechanistic insights into allosteric modulation .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.